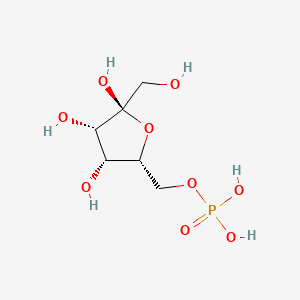
alpha-D-tagatofuranose 6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-D-tagatofuranose 6-phosphate: is a phosphorylated derivative of D-tagatofuranose, a sugar molecule. It is characterized by the presence of a phosphate group at the sixth carbon position of the tagatofuranose ring. This compound plays a significant role in various biological processes, particularly in the metabolism of certain bacteria and humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-tagatofuranose 6-phosphate can be achieved through enzymatic methods. One common approach involves the use of the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS) in bacteria such as Klebsiella pneumoniae. This system facilitates the transfer of a phosphate group from phosphoenolpyruvate to D-tagatofuranose, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes using microbial fermentation. The bacteria are cultured in a controlled environment, and the desired compound is extracted and purified from the fermentation broth. This method is preferred due to its efficiency and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions: alpha-D-tagatofuranose 6-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, alpha-D-tagatofuranose 6-phosphate is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in bacterial metabolism. It is a key intermediate in the tagatose pathway, which is involved in the utilization of D-tagatose by certain bacteria .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its involvement in metabolic pathways makes it a target for drug development aimed at treating metabolic disorders .
Industry: Industrially, this compound is used in the production of rare sugars and sugar derivatives. Its efficient synthesis and unique properties make it valuable in the food and pharmaceutical industries .
Mecanismo De Acción
The mechanism of action of alpha-D-tagatofuranose 6-phosphate involves its role as an intermediate in metabolic pathways. In bacteria, it is phosphorylated by the PEP-PTS system, which facilitates its conversion to other metabolites. This process is crucial for the utilization of D-tagatose and the production of energy .
Comparación Con Compuestos Similares
D-tagatofuranose 1,6-bisphosphate: Another phosphorylated derivative of D-tagatofuranose, but with two phosphate groups.
alpha-D-mannose 6-phosphate: A similar compound with a phosphate group at the sixth carbon of mannose.
Uniqueness: alpha-D-tagatofuranose 6-phosphate is unique due to its specific role in the tagatose pathway and its involvement in bacterial metabolism. Its structure and properties make it distinct from other phosphorylated sugars .
Propiedades
Número CAS |
53798-20-2 |
|---|---|
Fórmula molecular |
C6H13O9P |
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4+,5+,6+/m1/s1 |
Clave InChI |
BGWGXPAPYGQALX-VANKVMQKSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


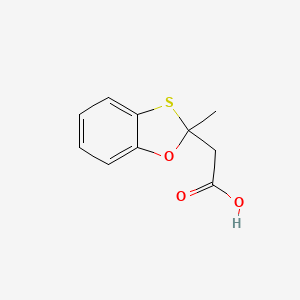
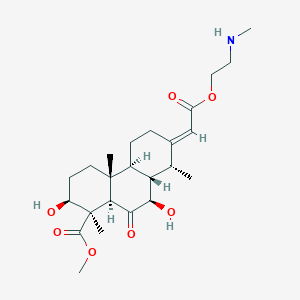
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
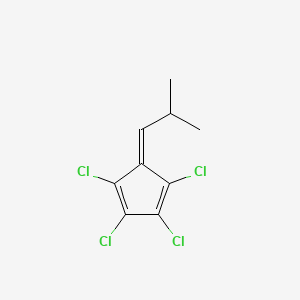
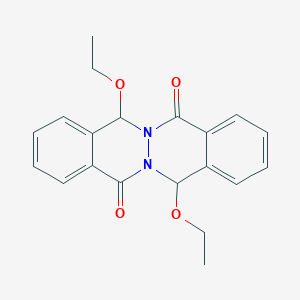
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
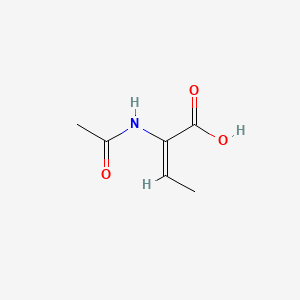
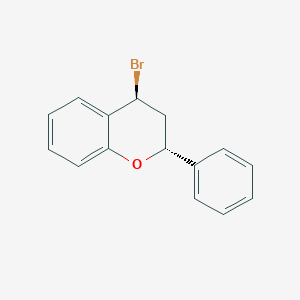
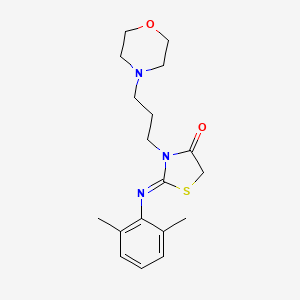
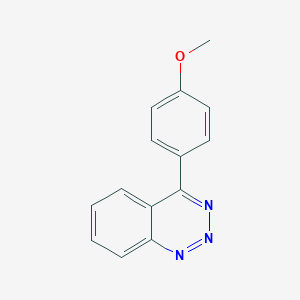
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
